![molecular formula C20H14O4 B121213 [1,1’:4’,1’‘-Terphenyl]-4,4''-dicarboxylic Acid CAS No. 13653-84-4](/img/structure/B121213.png)

[1,1’:4’,1’‘-Terphenyl]-4,4''-dicarboxylic Acid

説明

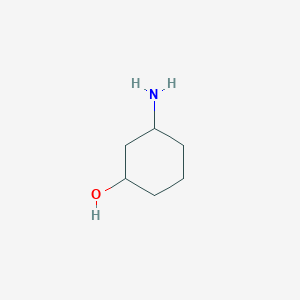

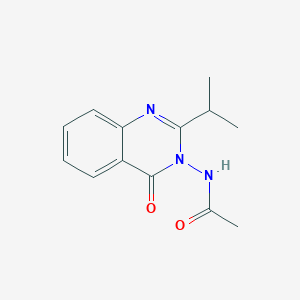

The compound of interest, 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid, is a multifaceted molecule that has not been directly synthesized or characterized in the provided papers. However, related compounds and methodologies that could potentially be applied to its synthesis and analysis have been discussed. For instance, the use of 4-(diphenylphosphino)benzoic acid in the Mitsunobu reaction suggests a pathway that might be adapted for the synthesis of related benzoic acid derivatives . Additionally, the structural studies of similar compounds, such as 4-(4-phenylbutoxy) benzoic acid, provide insights into the molecular structure that could be relevant for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful optimization of conditions. For example, the synthesis of 4-(4-phenylbutoxy) benzoic acid required optimization of temperature and time to achieve a high yield and purity . Similarly, the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 represents a biotechnological approach that could inspire green chemistry methods for synthesizing benzoic acid derivatives . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, with dihedral angles and hydrogen bonding playing significant roles in their crystal structures. For instance, the dihedral angles between the benzoic acid ring and the phenyl rings in 4-(diphenylphosphanyl)benzoic acid were precisely measured, and the compound formed inversion dimers linked by hydrogen bonds . These structural details are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic rings. Azo-benzoic acids, for example, exhibit acid-base dissociation and azo-hydrazone tautomerism, which are dependent on solvent composition and pH . These reactions are indicative of the dynamic behavior of benzoic acid derivatives in different environments, which is essential for predicting the reactivity of 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structures. The photoluminescence of metal-organic frameworks constructed with carboxylic acid ligands, such as those studied in , suggests that 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid could also exhibit interesting optical properties. Additionally, the thermal stability of compounds like the proton transfer derivative studied in provides insights into the stability of benzoic acid derivatives under various conditions.

科学的研究の応用

高性能ポリエステル

“[1,1’:4’,1’‘-Terphenyl]-4,4''-dicarboxylic Acid”は、高性能ポリエステルの開発のためのジエステルモノマーとして使用されます 。これらのポリエステルは、繊維、包装、自動車など、さまざまな業界で用途があります。

共有結合性有機構造体(COFs)

この化合物は、発光ダイオード、光触媒解毒反応、誘起電気化学発光などの用途において、COFsの配位子リンカーとして使用されます 。COFsは、ガス貯蔵・分離、触媒作用、センシングなどの用途に最適な多孔質ポリマーの一種です。

ガス吸収

この化合物は、ガス吸収用途のための共有結合性有機構造体の構築に使用されます 。これには、エネルギーや環境などの業界で重要な、ガスの貯蔵と分離が含まれます。

光触媒解毒

“this compound”は、光触媒解毒反応に使用されます 。これには、汚染物質の毒性を低減できる物質を活性化するために光を使用することが含まれます。

誘起電気化学発光

この化合物は、誘起電気化学発光用途で使用されます 。これは、電気化学的に生成された種から光を生成するプロセスです。

エネルギー貯蔵

“this compound”は、エネルギー貯蔵用途に使用されます 。これには、ある時点で生成されたエネルギーを後で使用するまで貯蔵することが含まれます。

作用機序

Target of Action

It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme in humans .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to inhibit dihydroorotate dehydrogenase (quinone), a key enzyme in the de novo pyrimidine biosynthesis pathway . This could potentially affect the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Pharmacokinetics

For instance, the carboxylic acid groups could potentially enhance the compound’s solubility in water, which could impact its absorption and distribution .

Result of Action

Based on its potential target, the compound could potentially influence cellular processes such as dna and rna synthesis by affecting the availability of pyrimidine nucleotides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarboxylic Acid. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action could also be influenced by the physiological environment within the body, including factors like the local concentration of the compound, the presence of other interacting molecules, and the metabolic state of the cells .

特性

IUPAC Name |

4-[4-(4-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTIWOBQQYPTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391880 | |

| Record name | 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13653-84-4 | |

| Record name | 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Terphenyl-4,4''-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)

![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)